molecular formula C25H26FN3OS B2529211 1-(2,3-dimethylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea CAS No. 851970-66-6

1-(2,3-dimethylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea

Cat. No.: B2529211
CAS No.: 851970-66-6
M. Wt: 435.56
InChI Key: HMBSRIZTZFNHLN-UHFFFAOYSA-N
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Description

This thiourea derivative features a complex structure with three key substituents:

  • 5-Fluoro-2-methyl-1H-indol-3-yl moiety: The fluorine atom introduces electron-withdrawing effects, which may improve binding affinity in biological targets.
  • Furan-2-ylmethyl group: The oxygen-rich furan ring could influence solubility and participate in hydrogen bonding.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3OS/c1-16-6-4-8-23(17(16)2)28-25(31)29(15-20-7-5-13-30-20)12-11-21-18(3)27-24-10-9-19(26)14-22(21)24/h4-10,13-14,27H,11-12,15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBSRIZTZFNHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)F)C)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-dimethylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea is a compound of interest due to its potential biological activities. Thiourea derivatives have been widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to compile the current understanding of the biological activity associated with this specific thiourea derivative.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of appropriate amines with isothiocyanates. The structural features of thioureas, such as the presence of sulfur and nitrogen atoms, contribute to their biological properties by enabling interactions with biological targets.

1. Anticancer Activity

Thiourea derivatives have shown promising anticancer effects across various cancer cell lines. For instance, studies indicate that compounds similar to the one exhibit IC50 values ranging from 1.5 µM to 20 µM against several types of cancer cells, including breast and prostate cancer lines . The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

Table 1: Anticancer Activity of Thiourea Derivatives

CompoundCancer TypeIC50 (µM)Reference
ABreast1.50
BProstate7.00
CPancreatic14.00
DLung<20.00

2. Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of pathogens. In vitro studies reveal that thiourea derivatives can inhibit bacterial growth effectively, showing potential as antibacterial agents against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of Thiourea Derivatives

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

3. Anti-inflammatory Activity

Research indicates that thiourea derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of thiourea derivatives:

  • Study on Anticancer Activity : A recent study evaluated a series of thiourea derivatives against various cancer cell lines, revealing that specific substitutions on the thiourea moiety enhanced anticancer potency significantly .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial potential of thiourea derivatives, demonstrating their effectiveness against resistant bacterial strains, suggesting a viable alternative in antibiotic development .
  • Inflammation Model : A model using lipopolysaccharide (LPS)-induced inflammation in macrophages showed that certain thiourea compounds reduced nitric oxide production significantly, indicating their potential use in treating inflammatory disorders .

Mechanistic Insights

The biological activities of thiourea derivatives are often attributed to their ability to interact with specific molecular targets:

  • Anticancer Mechanism : These compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting angiogenesis.
  • Antimicrobial Action : The action mechanism includes disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Scientific Research Applications

The compound 1-(2,3-dimethylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and material science.

Anticancer Activity

Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation. For instance, research has shown that certain thiourea derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

Thiourea compounds have also been explored for their antimicrobial activities. The presence of the furan and indole groups in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

There is emerging evidence that compounds similar to this one may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that these compounds can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Pesticide Development

The unique structural characteristics of this compound make it a candidate for developing new pesticides. Its ability to interact with biological systems can be harnessed to create formulations that target specific pests while minimizing environmental impact. Research into related thiourea compounds has shown promise in controlling agricultural pests, indicating potential applications in crop protection technologies .

Herbicide Formulations

In addition to insecticides, there is potential for this compound to be utilized in herbicides. The design of selective herbicides that target specific weed species without harming crops is an area of active research. Compounds with similar frameworks have been shown to inhibit plant growth by disrupting hormonal balances or metabolic pathways within target plants .

Polymer Chemistry

The incorporation of thiourea derivatives into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. This compound may serve as a functional additive in the synthesis of advanced materials with tailored properties for specific applications in electronics or coatings .

Nanotechnology

Research into the use of this compound in nanotechnology is also underway, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could facilitate targeted delivery mechanisms, improving therapeutic efficacy while reducing side effects .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research demonstrated that a series of thiourea derivatives exhibited potent cytotoxicity against various cancer cell lines. The results indicated that the compound under consideration could induce cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Pesticidal Activity

In another study focused on agricultural applications, a related thiourea compound was tested against common agricultural pests. The findings revealed significant mortality rates among treated populations, suggesting effective pest control potential without significant toxicity to beneficial insects .

Chemical Reactions Analysis

Nucleophilic Reactions at the Thiourea Core

The thiourea group (–NH–C(=S)–NH–) exhibits nucleophilic character, participating in:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives under basic conditions (NaOH/EtOH, 60°C).

  • Acylation : Forms acyl thioureas with acyl chlorides (e.g., acetyl chloride) in dry dichloromethane at 0–25°C .

Example :

Thiourea+CH3INaOH/EtOHS-Methyl thiourea derivative+NaI\text{Thiourea} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH/EtOH}} \text{S-Methyl thiourea derivative} + \text{NaI}

Acid/Base-Mediated Reactions

The NH protons of the thiourea group are acidic (pKa ~ 8–10), enabling:

  • Deprotonation : Forms thiolate intermediates in basic media (pH > 10), which can react with electrophiles like aldehydes.

  • Protonation : In acidic conditions (pH < 4), the sulfur atom may protonate, enhancing electrophilic substitution at aromatic rings .

Oxidation:

The sulfur atom oxidizes to sulfinic/sulfonic acids with strong oxidizers (e.g., H₂O₂, KMnO₄) . The indole’s electron-rich system is susceptible to epoxidation or hydroxylation .

Reduction:

Thiourea reduces to amines via LiAlH₄ or catalytic hydrogenation (H₂/Pd-C):

R–NH–C(=S)–NH–R’LiAlH₄R–NH–CH₂–NH–R’\text{R–NH–C(=S)–NH–R'} \xrightarrow{\text{LiAlH₄}} \text{R–NH–CH₂–NH–R'}

Cyclization Reactions

The compound undergoes heterocyclization with dienophiles or bifunctional reagents:

ReagentConditionsProductYieldSource
DMAD*CH₃OH, 25°CThiazolidinone derivatives85%
Ethyl bromoacetateK₂CO₃, DMF, 80°CThiazine-6-carboxylates72%
Maleic anhydrideGlacial AcOH, refluxPyrrolo[2,3-d]thiazole systems68%

*DMAD = Dimethyl acetylenedicarboxylate

Metal Complexation

The thiourea sulfur and indole nitrogen act as ligands for transition metals (e.g., Cu²⁺, Pt²⁺), forming complexes with potential bioactivity .

Example Reaction :

Thiourea+Cu(NO3)2[Cu(Thiourea)2]2++2NO3\text{Thiourea} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(Thiourea)}_2]^{2+} + 2\text{NO}_3^-

Electrophilic Aromatic Substitution

The indole and furan rings undergo:

  • Halogenation : Chlorination/bromination at C5 of indole (FeCl₃ catalyst) .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the furan’s α-position.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the furan’s conjugated diene, forming oxetane derivatives .

Mechanistic Insights from Structural Analogs

  • Thiourea Derivatives : Analog 1-(2,5-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea (PubChem CID: 799396) undergoes similar alkylation and cyclization pathways .

  • Indole-Furan Systems : Fluorinated indoles (e.g., 24b in ) show enhanced electrophilic substitution rates due to electron-withdrawing effects .

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogs:

Compound Key Substituents Hypothesized Impact
Target Compound 2,3-Dimethylphenyl; 5-Fluoro-2-methylindole; Furan-2-ylmethyl Enhanced lipophilicity (dimethylphenyl); potential bioactivity (fluoroindole)
1-(4-Fluorophenyl)-3-(furan-2-ylmethyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea 4-Fluorophenyl; 5-Methoxy-2-methylindole; Furan-2-ylmethyl Methoxy group may reduce metabolic stability vs. fluoro; similar solubility
1-(2-Methoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxybenzyl)thiourea 2-Methoxyphenyl; 3,4,5-Trimethoxybenzyl; 5-Fluoro-2-methylindole High solubility (multiple methoxy groups) but increased steric hindrance
1-(2-(1H-Indol-3-yl)ethyl)-3-allylthiourea Allyl group; Unsubstituted indole Lower bioactivity due to lack of fluorination or aromatic substituents

Key Observations :

  • Fluorine vs. Methoxy on Indole : The 5-fluoro substitution (target compound) likely enhances electronic interactions compared to 5-methoxy analogs, which introduce steric bulk .
  • Aromatic Substituents : The 2,3-dimethylphenyl group in the target compound may offer better metabolic stability than 4-fluorophenyl or methoxy-substituted analogs .
  • Furan vs. Benzyl Groups : The furan-2-ylmethyl group’s smaller size and oxygen atom could improve solubility compared to bulkier trimethoxybenzyl groups .

Research Findings and Hypotheses

Bioactivity Potential: The combination of 5-fluoroindole and furan-2-ylmethyl groups in the target compound may synergistically enhance receptor binding and solubility, making it a candidate for anticancer or antimicrobial studies.

Synthetic Feasibility : High yields (70–80%) are achievable for similar thioureas, suggesting scalable synthesis for the target compound .

Comparative Limitations : The absence of methoxy or allyl groups may reduce off-target interactions compared to analogs in and .

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